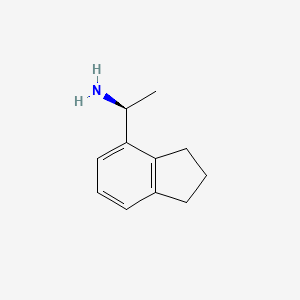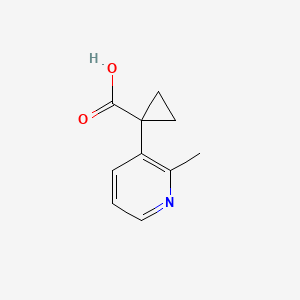![molecular formula C9H8N4O2 B13602211 2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]aceticacid](/img/structure/B13602211.png)
2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetic acid is an organic compound that features a tetrazole ring attached to a phenylacetic acid moiety. Tetrazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science .
Métodos De Preparación
The synthesis of 2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetic acid typically involves the reaction of 3-(1H-1,2,3,4-tetrazol-5-yl)benzaldehyde with a suitable reagent to introduce the acetic acid group. One common method involves the use of sodium azide and triethyl orthoformate in an acidic medium . Industrial production methods may involve microwave-assisted reactions or other advanced techniques to optimize yield and purity .
Análisis De Reacciones Químicas
2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, often using reagents like sodium azide.
Common reagents and conditions used in these reactions include molecular iodine, ammonia, and various catalysts. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in colorectal cancer cell lines.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with various enzymes and receptors. This interaction can lead to the inhibition of specific biological pathways, contributing to its biological activities .
Comparación Con Compuestos Similares
2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetic acid can be compared with other tetrazole-containing compounds, such as:
5-phenyl-1,2,3,4-tetrazole: Known for its high acidity and stability.
1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: Used in medicinal chemistry for its unique structural properties.
3-nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: Explored for its energetic properties.
The uniqueness of 2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetic acid lies in its combination of the tetrazole ring with a phenylacetic acid moiety, providing a distinct set of chemical and biological properties .
Propiedades
Fórmula molecular |
C9H8N4O2 |
|---|---|
Peso molecular |
204.19 g/mol |
Nombre IUPAC |
2-[3-(2H-tetrazol-5-yl)phenyl]acetic acid |
InChI |
InChI=1S/C9H8N4O2/c14-8(15)5-6-2-1-3-7(4-6)9-10-12-13-11-9/h1-4H,5H2,(H,14,15)(H,10,11,12,13) |
Clave InChI |
BMCYDEQTJINSCW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C2=NNN=N2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate](/img/structure/B13602189.png)



![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B13602228.png)

![3-[4-(Dimethylamino)phenyl]propanal](/img/structure/B13602234.png)
